四丙基硼酸钠

描述

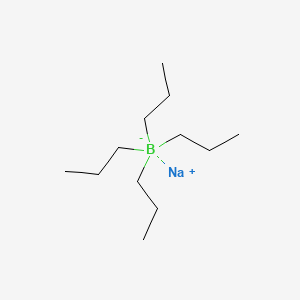

Sodium tetrapropylborate (NaBPr4) belongs to the class of tetraalkylborates. It is commonly used as a derivatization agent for the speciation of organometallic compounds due to its ability to react with elements such as mercury, lead, and tin .

Synthesis Analysis

Sodium tetrapropylborate is used in a process known as in situ propylation. This process is a fast and simplified sample preparation method for the speciation analysis of organolead compounds. The derivatization is performed using sodium tetrapropylborate in an acetic acid-sodium acetate buffer medium of pH 4.5 with simultaneous extraction of the propylated species into hexane .Chemical Reactions Analysis

Sodium tetrapropylborate is used in the analysis of organolead compounds. It reacts with these compounds during a process called in situ propylation. The high rate of artifact Et-Hg formation (0.76 to 0.81% of high-level Hg2+ present) seriously impairs Et-Hg analysis. This demonstrates that the sodium tetra (n-propyl) borate (NaBPr4) reagent is not suitable for the analysis of EtHg when inorganic mercury (In-Hg) concentrations in samples are higher than 20 mg/kg .科学研究应用

钠和钠离子电池

四丙基硼酸钠在钠离子电池的开发中发挥着作用,钠离子电池因其在固定应用的大型电池中的应用而备受关注。这些电池因其使用寿命、功率、价格和材料可用性而受到重视,使其适用于可再生能源存储和电动汽车(Delmas, 2018)。

分析化学和环境监测

在分析化学中,四丙基硼酸钠用于环境样品中有机锡和有机铅化合物的衍生化和测定。这一应用对于监测环境污染物至关重要(Crnoja 等人,2001)。

医学研究

四硼酸钠是一种相关化合物,因其在治疗肥厚性心脏病方面的潜力而受到研究。这项研究可以为未来开发预防心脏病的食品补充剂提供信息(Roque-Jorge 等人,2021)。

汞形态分析

四丙基硼酸钠应用于海水中汞的形态分析。该方法对于检测和量化海洋环境中的汞污染非常重要(Bravo-Sánchez 等人,2004)。

有机金属化学

该化合物还用于芳基铋化合物的合成,证明了它在有机金属化学中的用途。这促进了对称和不对称三芳基铋的产生(Stavila 等人,2007)。

生物医学应用中的钠 MRI

虽然与四丙基硼酸钠没有直接关系,但钠 MRI 是生物医学研究中一个不断发展的领域,突出了钠在医学成像和诊断中的更广泛相关性(Madelin & Regatte,2013)。

安全和危害

Sodium tetrapropylborate is a pyrophoric solid that, in contact with water, emits flammable gases. It catches fire spontaneously if exposed to air. It is recommended to handle it under inert gas and protect it from moisture. In case of skin contact, it is advised to brush off loose particles from the skin .

属性

IUPAC Name |

sodium;tetrapropylboranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28B.Na/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBNWVIDTHWBAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC)(CCC)(CCC)CCC.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28BNa | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium tetrapropylborate | |

CAS RN |

45067-99-0, 105146-61-0 | |

| Record name | 45067-99-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 105146-61-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-[4-(2-phenylethynyl)phenyl]benzenecarboxamide](/img/structure/B3425625.png)